molecular formula C13H19N3O3S B2644492 N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide CAS No. 929974-27-6

N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B2644492
CAS No.: 929974-27-6
M. Wt: 297.37
InChI Key: OBQRORCBXASKET-UHFFFAOYSA-N
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Description

N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide is a synthetic compound with the molecular formula C13H19N3O3S and a molecular weight of 297.37 g/mol . This compound is known for its applications in various fields of scientific research, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 4-aminopiperidine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group. The final step involves acetylation of the amino group to form the acetamide derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}methanesulfonamide
  • N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}propionamide

Uniqueness

N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and acetamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[4-(4-aminopiperidin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-10(17)15-12-2-4-13(5-3-12)20(18,19)16-8-6-11(14)7-9-16/h2-5,11H,6-9,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQRORCBXASKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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